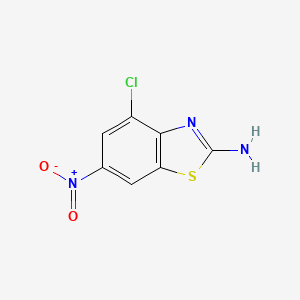

2-Amino-4-chloro-6-nitrobenzothiazole

Description

Historical Context and Evolution of Benzothiazole (B30560) Research

The exploration of benzothiazole chemistry dates back to the late 19th century with early synthetic discoveries. rjpbcs.com A significant surge in interest occurred in the 1950s when various 2-aminobenzothiazoles were extensively investigated for their potential as central muscle relaxants. scholarsresearchlibrary.com This period marked the beginning of a deeper understanding of how the benzothiazole scaffold could be modified to elicit specific biological responses. Since then, research has expanded exponentially, revealing the broad spectrum of pharmacological and industrial applications for this versatile heterocyclic system. scholarsresearchlibrary.com

Structural Features and Fundamental Reactivity of Benzothiazole Systems

The fundamental structure of benzothiazole consists of a five-membered 1,3-thiazole ring fused to a benzene (B151609) ring. This bicyclic system is aromatic and coplanar. The thiazole (B1198619) ring acts as an electron-withdrawing group, influencing the electronic properties of the entire molecule. The unique arrangement of sulfur and nitrogen heteroatoms imparts distinct chemical characteristics, including its nature as a weak base. The most common site for substitution on the heterocyclic core is the C-2 position, which is highly reactive and allows for the introduction of various functional groups, leading to a vast library of derivatives. nih.gov

Overview of Substituted Benzothiazoles in Academic and Applied Chemical Sciences

Substituted benzothiazoles are of paramount importance across multiple scientific disciplines. In medicinal chemistry, derivatives of this scaffold have demonstrated a wide array of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, antidiabetic, and antiviral properties. nih.gov Beyond medicine, benzothiazoles are utilized as vulcanization accelerators in the rubber industry, as components in the synthesis of dyes, and as imaging agents for biological structures like β-amyloid plaques. researchgate.net Certain benzothiazoles are even found naturally in some foods and are used as flavor additives.

The biological and chemical properties of benzothiazole derivatives are highly dependent on the nature and position of their substituents. For instance, the introduction of electron-withdrawing groups such as nitro (NO₂) and chloro (Cl) moieties has been shown to significantly influence the molecule's activity. Studies on 2-amino-6-nitrobenzothiazole (B160904) have shown its utility as a precursor for synthesizing potent monoamine oxidase (MAO) inhibitors and anticonvulsant agents. nih.govbiocrick.com Similarly, chloro-substituted benzothiazoles are valuable intermediates in organic synthesis. ontosight.ai

Defining the Specific Research Focus: 2-Amino-4-chloro-6-nitrobenzothiazole within the Benzothiazole Family

This article focuses specifically on the compound This compound . This molecule is a multi-substituted derivative of the core benzothiazole structure, featuring three key functional groups that are known to modulate chemical and biological activity:

An amino group (-NH₂) at the C-2 position.

A chloro group (-Cl) at the C-4 position.

A nitro group (-NO₂) at the C-6 position.

While extensive research exists for benzothiazoles with one or two of these substituents, detailed scientific literature specifically documenting the synthesis and reactivity of this compound is limited. However, its structure suggests a compound of significant interest. The combination of the 2-amino group, a common feature in biologically active benzothiazoles, with two strong electron-withdrawing groups (chloro and nitro) on the benzene ring, points toward potentially enhanced or novel chemical properties and biological activities. This specific substitution pattern makes it a compelling subject for further investigation within the broader family of pharmacologically relevant benzothiazoles.

Table 1: Physicochemical Identifiers for this compound

| Identifier | Value |

|---|---|

| IUPAC Name | 4-chloro-6-nitro-1,3-benzothiazol-2-amine |

| CAS Number | 66188-30-5 |

| Molecular Formula | C₇H₄ClN₃O₂S |

| Molecular Weight | 229.64 g/mol |

| InChIKey | YNDYEBICGKGSLP-UHFFFAOYSA-N |

Data sourced from ChemicalRegister.com chemicalregister.comchemicalregister.com

Scope and Hierarchical Organization of the Academic Research Outline

This article is systematically organized to provide a comprehensive understanding of this compound, grounded in the fundamental principles of benzothiazole chemistry. The content begins with a broad introduction to the historical and structural context of the benzothiazole family. It then narrows its focus to the significance of substituted benzothiazoles in various scientific fields, thereby establishing the importance of the specific compound . The structure of this document is designed to build a foundational knowledge base before pinpointing the specific attributes and identifiers of this compound, providing a clear and logical progression of information.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-chloro-6-nitro-1,3-benzothiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClN3O2S/c8-4-1-3(11(12)13)2-5-6(4)10-7(9)14-5/h1-2H,(H2,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNDYEBICGKGSLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1SC(=N2)N)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Amino 4 Chloro 6 Nitrobenzothiazole

Direct Synthesis of the 2-Amino-4-chloro-6-nitrobenzothiazole Scaffold

The direct synthesis of the this compound ring system is a cornerstone of its production. This approach builds the heterocyclic structure in a single key reaction sequence, starting from a commercially available substituted aniline.

The most prevalent and direct method for synthesizing this compound involves the reaction of 2-chloro-4-nitroaniline with a thiocyanate salt in the presence of an oxidizing agent. researchgate.netresearchgate.net This reaction, often referred to as the Hugerschoff synthesis, is a classical and effective route for forming 2-aminobenzothiazoles. rjpbcs.com

The typical procedure involves dissolving 2-chloro-4-nitroaniline and a thiocyanate source, such as potassium thiocyanate (KSCN) or ammonium thiocyanate (NH₄SCN), in a suitable solvent, most commonly glacial acetic acid. researchgate.netrjptonline.org The mixture is cooled, often in an ice bath, to control the exothermic nature of the subsequent step. rjptonline.org A solution of bromine, which acts as the oxidizing agent, dissolved in glacial acetic acid is then added dropwise while maintaining a low temperature. rjptonline.org After the addition is complete, the reaction is stirred for a period before being poured into cold water to precipitate the product. rjptonline.org The resulting solid, this compound, is then collected by filtration, washed, and can be further purified by recrystallization, typically from ethanol (B145695). researchgate.netrjptonline.org

Some variations of this method utilize different catalysts or reaction media to improve efficiency and sustainability. For instance, nano-BF₃/SiO₂ has been described as a reusable heterogeneous catalyst for the synthesis of 2-aminobenzothiazoles from substituted anilines and potassium thiocyanate. researchgate.net

The mechanism for the formation of the 2-aminobenzothiazole (B30445) ring from a substituted aniline involves two key stages: thiocyanation of the aromatic ring and subsequent intramolecular cyclization.

Formation of a Thiourea Intermediate : Initially, the substituted aniline (2-chloro-4-nitroaniline) reacts with ammonium thiocyanate in an acidic medium to form a substituted 1-phenylthiourea derivative. sphinxsai.com

Oxidative Cyclization : The crucial step is the oxidative cyclization of this thiourea intermediate, which is facilitated by bromine. rjpbcs.comsphinxsai.com Bromine acts as an oxidizing agent, enabling an electrophilic attack. The proposed mechanism involves the formation of a sulfenyl bromide intermediate. This is followed by an intramolecular electrophilic substitution on the aniline ring, where the sulfur atom attacks the carbon atom ortho to the amino group. This ring-closure step forms the thiazole (B1198619) ring fused to the benzene (B151609) ring. Subsequent elimination of hydrogen bromide (HBr) leads to the aromatization of the newly formed ring, yielding the final 2-aminobenzothiazole product. nih.gov The presence of the electron-withdrawing nitro group and the chloro group on the aniline precursor dictates the final substitution pattern on the benzothiazole (B30560) scaffold.

Regioselective Functionalization Strategies During or Post-Synthesis

Once the this compound scaffold is synthesized, it can serve as a starting material for the creation of more complex molecules. Functionalization typically targets the exocyclic amino group at the 2-position, which is a common site for derivatization.

Post-synthesis functionalization often involves converting the 2-amino group into other functional groups. A widely used strategy is the condensation reaction of the this compound with various aldehydes to form Schiff bases. researchgate.netresearchgate.net This reaction is typically carried out in the presence of ethanol and a catalytic amount of glacial acetic acid. researchgate.net The resulting Schiff bases can then be used in further reactions, such as cycloadditions to form larger heterocyclic systems like 1,3-oxazepines and diazepines. researchgate.net

Another functionalization approach involves the acylation of the amino group. For example, condensation with substituted benzoyl chlorides in the presence of a base like dry pyridine can yield substituted benzamides. rjptonline.org These derivatives can undergo further modifications, such as nucleophilic substitution of the chlorine atom at the 4-position. rjptonline.org These strategies demonstrate the utility of the primary amino group as a handle for regioselective elaboration of the core structure.

Comparative Analysis of Synthetic Route Efficiencies and Reaction Yields in Scholarly Literature

The efficiency of the direct synthesis of 2-aminobenzothiazole derivatives via the oxidative cyclization of anilines with thiocyanate salts is generally reported to be moderate to good. The yields are influenced by the specific substituents on the aniline ring and the reaction conditions employed.

While specific yield data for this compound is not always explicitly stated as a percentage in every study, related syntheses provide a general indication of the efficiency. For instance, the synthesis of various substituted 2-aminobenzothiazoles using the aniline, ammonium thiocyanate, and bromine method is reported to produce yields ranging from 63% to 85%. sphinxsai.com Another method employing a nano-BF₃/SiO₂ catalyst for the synthesis of 2-amino-6-nitrobenzothiazole (B160904) from 4-nitroaniline reported a high yield of 93%. chemicalbook.com The synthesis of a broader range of 2-aminobenzothiazoles via a CuI-catalyzed reaction was reported to have yields between 27% and 89%. researchgate.net

These values suggest that the direct synthesis route is a viable and efficient method for producing the benzothiazole scaffold. The table below summarizes reported yields for the synthesis of various 2-aminobenzothiazole derivatives, providing a comparative context for the efficiency of these synthetic routes.

| Precursor/Method | Product | Reported Yield | Reference |

|---|---|---|---|

| Substituted Anilines / NH₄SCN / Bromine | Substituted 2-Aminobenzothiazoles | 63-85% | sphinxsai.com |

| 4-Nitroaniline / KSCN / Nano-BF₃/SiO₂ | 2-Amino-6-nitrobenzothiazole | 93% | chemicalbook.com |

| 2-Bromophenyl isothiocyanate / Amines / CuI catalyst | Various 2-Aminobenzothiazoles | 27-89% | researchgate.net |

Derivatization Strategies and Synthetic Transformations of 2 Amino 4 Chloro 6 Nitrobenzothiazole

Formation of Schiff Base Ligands Utilizing the 2-Amino Group

The primary amino group at the C2 position of the benzothiazole (B30560) ring is highly reactive and readily undergoes condensation reactions with carbonyl compounds to form Schiff bases (imines). researchgate.net This reactivity is a cornerstone of its derivatization, allowing for the straightforward synthesis of complex ligands.

The most common method for derivatizing 2-amino-4-chloro-6-nitrobenzothiazole is through condensation with various aromatic aldehydes. researchgate.net This reaction typically involves refluxing equimolar amounts of the benzothiazole derivative and the selected aldehyde in a solvent such as ethanol (B145695), often with a catalytic amount of glacial acetic acid. researchgate.netnih.gov The process results in the formation of an azomethine group (-N=CH-), linking the benzothiazole core to the aromatic aldehyde moiety. nih.gov

A range of substituted aromatic aldehydes can be used, leading to a library of Schiff base derivatives with varied electronic and steric properties. researchgate.net Research on the closely related 2-amino-6-nitrobenzothiazole (B160904) has shown that these condensation reactions can be significantly accelerated using microwave irradiation, which can increase yields and dramatically reduce reaction times compared to conventional heating methods. researchgate.netscispace.com For instance, a microwave-assisted synthesis of a Schiff base from 2-amino-6-nitrobenzothiazole and 3,5-diiodosalicylaldehyde achieved a 76-80% yield in just 8-10 minutes, whereas the conventional reflux method yielded only 38% after 2 hours. researchgate.netscispace.com

| Reactant A | Aromatic Aldehyde | Reaction Conditions | Resulting Schiff Base Type | Reference |

|---|---|---|---|---|

| This compound | Salicylaldehyde | Ethanol, Glacial Acetic Acid | Tridentate Ligand | researchgate.net |

| This compound | Vanillin | Ethanol, Glacial Acetic Acid | Tridentate Ligand | researchgate.net |

| This compound | 2,4-dichlorobenzaldehyde | Ethanol, Glacial Acetic Acid | Tridentate Ligand | researchgate.net |

| 2-Amino-6-nitrobenzothiazole | 3,5-diiodosalicylaldehyde | Microwave Irradiation (8-10 min) | Schiff Base Ligand | researchgate.netscispace.com |

By selecting aromatic aldehydes that contain additional donor atoms, such as a hydroxyl group ortho to the aldehyde function (e.g., salicylaldehyde), the resulting Schiff bases can act as multidentate ligands. researchgate.net The condensation of this compound with aldehydes like salicylaldehyde or vanillin yields an interesting series of tridentate Schiff bases. researchgate.net These ligands possess three potential coordination sites: the imine nitrogen, the heterocyclic nitrogen of the benzothiazole ring, and the phenolic oxygen from the aldehyde precursor. This tridentate nature makes them excellent candidates for forming stable chelate rings with metal ions. researchgate.netnih.gov The formation of these compounds is confirmed through spectroscopic methods such as IR and NMR. researchgate.net

Synthesis of Metal Complexes from this compound-Derived Ligands

The Schiff base ligands derived from this compound are readily employed in coordination chemistry to synthesize novel metal complexes. The presence of multiple donor atoms (N, N, O) allows for the chelation of various metal ions. researchgate.net

Research has demonstrated the successful synthesis of heteroleptic chelates by reacting the tridentate Schiff bases derived from this compound with various metal salts. researchgate.net Specifically, complexes with Aluminum(III), Nickel(II), and Potassium(I) have been isolated. researchgate.net The resulting complexes are typically air-stable powders. researchgate.netroyalsocietypublishing.org The coordination behavior of related benzothiazole Schiff bases with other transition metals such as Co(II), Cu(II), and Zn(II) has also been extensively studied, suggesting that the ligands derived from this compound could coordinate with a wide array of metals. royalsocietypublishing.orgresearchgate.net

The synthesis of metal complexes is achieved through the stoichiometric reaction of the Schiff base ligand with a corresponding metal salt in an appropriate solvent. researchgate.net For the complexes of Al(III), Ni(II), and K(I), a 1:1 metal-to-ligand stoichiometry has been established. researchgate.net The general formulas for these complexes are of the type [Al(L)Cl₂], [Ni(L)Cl], and [K(L)], where 'L' represents the tridentate Schiff base ligand. researchgate.net Spectroscopic data from these complexes indicate that the ligand coordinates to the metal center, confirming the formation of the chelate. researchgate.net While a 1:1 ratio is observed for these specific metals, studies on Schiff bases from the parent 2-amino-6-nitrobenzothiazole have shown that other stoichiometries, such as 1:2 (metal:ligand), are also possible with different transition metals like Co(II), Ni(II), and Cu(II). royalsocietypublishing.orgnih.gov

| Ligand Source | Metal Ion | Metal:Ligand Stoichiometry | Resulting Complex Formula | Reference |

|---|---|---|---|---|

| Schiff base of this compound | Al(III) | 1:1 | [Al(L)Cl₂] | researchgate.net |

| Schiff base of this compound | Ni(II) | 1:1 | [Ni(L)Cl] | researchgate.net |

| Schiff base of this compound | K(I) | 1:1 | [K(L)] | researchgate.net |

| Schiff base of 2-Amino-6-nitrobenzothiazole | Co(II), Ni(II), Cu(II), Zn(II) | 1:2 | [M(L)₂] | royalsocietypublishing.org |

Other Potential Derivatization Pathways (Drawing from Research on Related Benzothiazoles)

Beyond Schiff base formation, the 2-amino group on the benzothiazole scaffold is a versatile functional handle for other synthetic transformations. Drawing from research on closely related 2-aminobenzothiazoles, several other derivatization pathways can be envisaged for this compound.

Formation of Hydrazones: The 2-amino group can be functionalized to introduce a hydrazine (B178648) moiety, which can then be condensed with various ketones or aldehydes. For example, a series of 2-amino-6-nitrobenzothiazole-derived hydrazones have been synthesized and investigated for biological activity. nih.gov This pathway involves an initial reaction to append a hydrazide group to the amino function, followed by a subsequent condensation. nih.gov

Reaction with Isothiocyanates: The nucleophilic amino group can react with isothiocyanates to form thiourea derivatives. This is a well-established reaction for 2-aminobenzothiazoles and provides a route to compounds with different coordination properties and potential applications. researchgate.net

Acylation Reactions: Reaction with acyl chlorides or acid anhydrides would lead to the formation of amide derivatives. This functionalization can alter the electronic properties of the benzothiazole system and introduce new functionalities. researchgate.net

Synthesis of Azo Dyes: The 2-amino group can be diazotized and then coupled with electron-rich aromatic compounds (such as phenols or anilines) to produce a wide range of azo dyes, a common transformation for aromatic amines.

C-H Functionalization: More advanced strategies could involve the direct functionalization of the C-H bonds on the benzene (B151609) portion of the benzothiazole ring. While not widely reported for this specific molecule, research on related heterocycles like 2,1,3-benzothiadiazole has shown that regioselective C-H borylation or arylation is possible, opening pathways to unsymmetrically substituted derivatives. acs.org

These potential pathways highlight the synthetic versatility of this compound as a building block for more complex molecules.

Synthesis of Hydrazone Derivatives

Hydrazone derivatives of benzothiazoles are a significant class of compounds. The synthesis of hydrazones from this compound is a multi-step process that typically begins with the modification of the 2-amino group to introduce a hydrazide moiety. This hydrazide intermediate can then be condensed with a variety of aldehydes or ketones to yield the final hydrazone derivatives.

A general synthetic route involves:

Alkylation of the amino group: The primary amino group of the benzothiazole is first reacted with an α-halo ester, such as ethyl chloroacetate, to introduce an ester functionality.

Formation of the hydrazide: The resulting ester is then treated with hydrazine hydrate (N₂H₄·H₂O). The hydrazine displaces the ethoxy group of the ester to form a carbohydrazide intermediate (a hydrazide).

Condensation to form hydrazone: This key hydrazide intermediate, bearing the this compound core, is subsequently reacted with a selected aldehyde or ketone. The reaction, often catalyzed by a few drops of glacial acetic acid in a solvent like ethanol, proceeds via condensation to form the N-acylhydrazone (NAH) linkage (C=N-NH-C=O), yielding the target hydrazone derivative. mdpi.com

This sequential approach allows for the introduction of a wide variety of substituents onto the hydrazone moiety by simply changing the aldehyde or ketone used in the final condensation step. nih.gov While extensive research has been conducted on hydrazone derivatives of 2-amino-6-nitrobenzothiazole, the principles are directly applicable to its 4-chloro analog. nih.govresearchgate.net For instance, a series of 2-amino-6-nitrobenzothiazole-derived hydrazones were synthesized and found to exhibit inhibitory activities in the nanomolar to micromolar range against monoamine oxidase A and B (MAO-A/MAO-B). researchgate.net

Table 1: Representative Hydrazone Derivatives Synthesized from 2-Amino-6-nitrobenzothiazole Scaffolds

| Compound Name | Reactant for Condensation | Biological Target | Reference |

| N'-(5-Chloro-2-oxoindolin-3-ylidene)-2-(6-nitrobenzothiazol-2-ylamino)acetohydrazide | 5-Chloro-isatin | MAO-B | nih.govresearchgate.net |

| N'-(1-(4-bromophenyl)ethylidene)-2-(6-nitrobenzothiazol-2-ylamino)acetohydrazide | 4-Bromoacetophenone | MAO-A | nih.govresearchgate.net |

Acylation and Alkylation Reactions of the Amino Functionality

The exocyclic amino group at the 2-position of the benzothiazole ring is nucleophilic and readily undergoes acylation and alkylation reactions. These transformations are fundamental for protecting the amino group, extending the molecular structure, or introducing new functional groups.

Acylation: Acylation is commonly performed to introduce an acyl group (-C(O)R) onto the amino nitrogen. This is often achieved using acylating agents like acid chlorides or anhydrides in the presence of a base. For example, the acylation of 2-amino-6-nitrobenzothiazole can be carried out using acetic anhydride (Ac₂O) in pyridine. nih.gov This reaction converts the primary amine into a secondary amide, which can be a crucial step before attempting other transformations, such as the reduction of the nitro group. nih.gov Another common acylation involves reacting the parent compound with chloroacetyl chloride, which attaches a chloroacetamide group, a versatile handle for further reactions with various heterocycles. nih.gov

Alkylation: Alkylation involves the introduction of an alkyl group onto the amino nitrogen. The reactivity of the amino group allows it to act as a nucleophile, displacing a leaving group from an alkyl halide. This reaction can lead to mono- or di-alkylated products depending on the reaction conditions and the stoichiometry of the reagents. nih.gov

Table 2: Examples of Acylation Reactions

| Starting Material | Reagent | Product Type | Reference |

| 2-Amino-6-nitrobenzothiazole | Acetic Anhydride (Ac₂O) in Pyridine | N-acetylated benzothiazole | nih.gov |

| 2-Aminobenzothiazoles | Chloroacetyl chloride | N-chloroacetylated benzothiazole | nih.gov |

Reduction of the Nitro Group to an Additional Amino Functionality

The nitro group at the 6-position is a strong electron-withdrawing group that can be chemically reduced to a primary amino group. This transformation is highly significant as it introduces a second amino functionality onto the benzothiazole ring, creating a diamino-substituted scaffold that opens up new avenues for derivatization. The conversion of the nitro group to an amine changes its electronic properties from strongly deactivating to strongly activating. masterorganicchemistry.com

A common and effective method for this reduction is the use of stannous chloride (tin(II) chloride, SnCl₂) in an aqueous medium. nih.gov This reagent is known for its ability to selectively reduce aromatic nitro groups to amines, even in the presence of other reducible functional groups. commonorganicchemistry.com The synthesis of biologically active amide derivatives often proceeds via a three-step sequence: first, acylation of the 2-amino group for protection, followed by the reduction of the 6-nitro group using SnCl₂, and finally, substitution at the newly formed 6-amino group. nih.gov

Other established methods for the reduction of aromatic nitro groups are also applicable, including:

Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) or Raney nickel with hydrogen gas is a clean and efficient method. commonorganicchemistry.com

Metal-Acid Systems: The use of metals like iron (Fe) or zinc (Zn) in an acidic medium (e.g., acetic acid or HCl) is a classical and widely used technique for nitro group reduction. masterorganicchemistry.com

Table 3: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent/System | Conditions | Key Features | Reference |

| Tin(II) Chloride (SnCl₂) | Aqueous H₂O | Mild, good selectivity | nih.govcommonorganicchemistry.com |

| Iron (Fe) | Acidic (e.g., Acetic Acid) | Mild, commonly used | commonorganicchemistry.com |

| Palladium on Carbon (Pd/C) | H₂ gas | Efficient, clean | commonorganicchemistry.com |

| Raney Nickel | H₂ gas | Effective, avoids dehalogenation | commonorganicchemistry.com |

Exploration of Multi-Component Reaction Approaches

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the starting materials, offer a powerful strategy for building molecular complexity in an efficient manner. frontiersin.org The this compound scaffold is a suitable candidate for MCRs, primarily due to the nucleophilic nature of its 2-amino group.

In such reactions, the aminoazole can act as a binucleophile, reacting with different electrophiles in a cascade sequence. frontiersin.org For instance, 2-amino-6-nitrobenzothiazole has been used in a multi-component reaction with bis(methylthio)methylenemalononitrile and various aryl amines or phenols. This reaction, conducted in dimethylformamide (DMF) with potassium carbonate, leads to the synthesis of 2-substituted 3-cyano-4-imino-8-nitro-4H-pyrimido[2,1-b] nih.govnih.govbenzothiazole derivatives. wjpr.net This approach demonstrates how the benzothiazole core can be annulated with another heterocyclic ring system in a single step, rapidly generating complex molecular architectures. Such strategies are highly valued for their atom economy and efficiency in creating diverse chemical libraries.

Despite a comprehensive search for scientific literature and spectral data, information specifically detailing the experimental structural elucidation and advanced spectroscopic characterization of This compound is not available.

Numerous studies and datasets were found for related benzothiazole derivatives, such as 2-Amino-6-nitrobenzothiazole, 2-Amino-4-chlorobenzothiazole, and 2-Amino-4-nitrobenzothiazole. However, no specific Fourier-Transform Infrared (FT-IR), Raman, Nuclear Magnetic Resonance (NMR), or Mass Spectrometry (MS) data could be located for the compound bearing both a chloro group at the 4-position and a nitro group at the 6-position.

Consequently, it is not possible to provide the detailed analysis for the following sections as requested:

Structural Elucidation and Advanced Spectroscopic/crystallographic Characterization

Mass Spectrometry (MS) for Molecular Ion Confirmation and Fragmentation Pathway Analysis

Without primary or published experimental data for 2-Amino-4-chloro-6-nitrobenzothiazole, any attempt to populate these sections would rely on speculation or extrapolation from related but distinct molecules, which would not meet the required standard of scientific accuracy for the specific compound of interest. Further experimental research is required to characterize this particular compound and publish its spectroscopic and crystallographic data.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Absorption Properties

The electronic absorption properties of substituted benzothiazoles are defined by electronic transitions within the aromatic π-system. While a specific UV-Vis spectrum for this compound is not available in peer-reviewed literature, the spectrum of the related compound, 2-amino-6-chlorobenzothiazole (B160215), offers valuable insight into the expected electronic behavior. nist.gov

The UV-Vis spectrum of 2-amino-6-chlorobenzothiazole displays characteristic absorption bands within the ultraviolet range, which are generally assigned to π → π* (pi to pi star) and n → π* (n to pi star) electronic transitions. nist.gov

π → π Transitions: These transitions, which are typically of high intensity, result from the excitation of an electron from a π bonding orbital to a π antibonding orbital located within the conjugated bicyclic system.

n → π Transitions: These transitions involve the promotion of an electron from a non-bonding atomic orbital (such as those on the nitrogen and sulfur heteroatoms) to a π antibonding orbital. They are generally of lower energy and intensity compared to π → π* transitions.

The electronic properties of this compound are significantly influenced by its substituent groups. The amino group (-NH₂) acts as an electron-donating group (auxochrome), while the nitro group (-NO₂) is a strong electron-withdrawing group (chromophore). This "push-pull" configuration extends the conjugation of the molecule, which is expected to decrease the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Consequently, a bathochromic shift (a shift to longer wavelengths) of the absorption maxima is anticipated for this compound when compared to simpler, unsubstituted benzothiazoles.

Single Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction provides the most definitive means of establishing the three-dimensional atomic arrangement and packing of molecules in the solid state. As of this writing, a crystal structure for this compound has not been deposited in the Cambridge Structural Database. However, detailed structural information from closely related analogs, such as 2-amino-4-nitrobenzothiazole and 2-amino-6-nitrobenzothiazole (B160904), can be used to infer the likely structural characteristics. researchgate.netnih.gov

Crystallographic analysis of the analogous compound 2-amino-4-nitrobenzothiazole has been reported, providing key details about its crystal lattice and molecular shape. researchgate.net The molecule crystallizes in the monoclinic system with the space group P2₁/c. researchgate.net The fundamental repeating unit of the crystal, the unit cell, has the dimensions provided in the table below.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.345(2) |

| b (Å) | 3.891(1) |

| c (Å) | 16.987(3) |

| β (°) | 94.54(2) |

| Volume (ų) | 812.8(3) |

| Z (molecules/unit cell) | 4 |

The molecular conformation of 2-amino-4-nitrobenzothiazole is observed to be nearly planar, a feature that maximizes the conjugation across the fused ring system. researchgate.net It is highly probable that this compound would also exhibit a similar planar geometry.

Detailed analysis of bond lengths and angles in related structures confirms the aromatic nature of the benzothiazole (B30560) core. researchgate.net The carbon-sulfur and carbon-nitrogen bond lengths within the thiazole (B1198619) ring are intermediate between their respective single and double bond values, which is indicative of electron delocalization. The geometry of the exocyclic amino group is typically planar, with bond angles around the nitrogen atom summing to approximately 360°.

In substituted nitrobenzene (B124822) derivatives, the dihedral angle between the plane of the nitro group and the benzene (B151609) ring is often small, indicating near coplanarity that allows for effective electronic conjugation. mdpi.com The precise bond lengths and angles in this compound would be modulated by the combined electronic influences of its chloro, amino, and nitro substituents.

The packing of molecules in the crystalline state is dictated by various non-covalent interactions. In the crystal structure of 2-amino-4-nitrobenzothiazole , molecules arrange into centrosymmetric dimers. researchgate.net This arrangement is primarily stabilized by a network of three-center hydrogen bonds where the amino group serves as the hydrogen bond donor, and the thiazole ring nitrogen and an oxygen atom from the nitro group act as acceptors (N-H···N and N-H···O). researchgate.net This type of hydrogen bonding is a recurring motif in the crystal structures of aminobenzothiazole derivatives. researchgate.netresearchgate.net

In addition to hydrogen bonding, π-π stacking interactions between the electron-rich aromatic systems of adjacent planar molecules are expected to play a significant role in stabilizing the crystal lattice. The interplay between the electron-donating and electron-withdrawing groups enhances the molecular quadrupole moment, favoring such stacking arrangements. It is anticipated that the crystal structure of this compound would be stabilized by a similar combination of hydrogen bonding and π-π stacking forces. mdpi.com

Derivatives of 2-aminobenzothiazole (B30445) are versatile ligands in coordination chemistry, capable of binding to metal ions through the endocyclic thiazole nitrogen and/or the exocyclic amino nitrogen. Although no crystal structures of metal complexes containing the this compound ligand have been reported, insights can be gained from complexes formed with analogous ligands. researchgate.netshd-pub.org.rs

For instance, Schiff bases derived from 2-amino-6-nitrobenzothiazole have been used to synthesize complexes with cobalt(II), nickel(II), and copper(II). shd-pub.org.rs Furthermore, the crystallographic analysis of a silver(I) complex with 2-amino-4-methylbenzothiazole (B75042) reveals that the ligand coordinates to the metal center in a monodentate fashion through the thiazole ring nitrogen atom. mdpi.com In this specific structure, two ligand molecules and a nitrate (B79036) ion coordinate to the silver(I) center, adopting a distorted trigonal geometry. mdpi.com

| Parameter | Value |

|---|---|

| Compound | Bis(2-amino-4-methylbenzothiazole)nitratosilver(I) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Coordination Geometry | Distorted Trigonal |

| Coordination Site | Endocyclic Nitrogen |

Based on these findings, this compound is expected to function primarily as a monodentate ligand, binding to metal ions via the lone pair of electrons on the endocyclic nitrogen atom. The geometry of the resulting metal complexes would be determined by the specific metal ion, its oxidation state, and the stoichiometry of the reaction. researchgate.net

Theoretical and Computational Investigations Pertaining to 2 Amino 4 Chloro 6 Nitrobenzothiazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Parameters

DFT has become a standard method for investigating the electronic properties of organic molecules. However, specific DFT calculations for 2-Amino-4-chloro-6-nitrobenzothiazole are not presently available in the literature.

Computational Modeling of Reaction Mechanisms and Transition States

There is no published research on the computational modeling of reaction mechanisms involving this compound. This type of study would involve mapping the energy profile of a chemical reaction, identifying the structures of transition states and intermediates, and calculating activation energies. This information is vital for understanding reaction kinetics and selectivity.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

QSAR and QSPR studies are statistical methods that correlate a molecule's structural or computed properties (descriptors) with its biological activity or physical properties. While QSAR studies have been performed on broader classes of nitrobenzothiazole derivatives for activities such as antimalarial effects, a specific QSAR model focusing on or including this compound is not available. Developing such a model would require a dataset of related compounds with measured biological activities to correlate with calculated molecular descriptors.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Effects

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By simulating the interactions between atoms, MD can provide a detailed view of the conformational flexibility of a molecule and the influence of its surrounding environment, such as a solvent.

While specific MD simulation studies on this compound are not extensively documented in publicly available literature, the application of this technique to similar benzothiazole (B30560) derivatives highlights its utility. For instance, MD simulations have been employed to investigate the stability of benzothiazole-thiazole hybrids when bound to the p56lck enzyme, a target in cancer therapy. biointerfaceresearch.com These simulations assess the stability of the ligand-protein complex over time by analyzing parameters like the root-mean-square deviation (RMSD). biointerfaceresearch.comnih.gov Stable RMSD values, typically fluctuating between 1.0 and 2.0 Å, suggest that the ligand maintains a stable conformation within the binding site of the receptor. nih.gov

In the context of other heterocyclic compounds, such as benzimidazole (B57391) derivatives, MD simulations have been used to understand the stability of their complexes with protein targets. nih.gov These studies provide a framework for how MD simulations could be applied to this compound to explore its conformational landscape and the influence of solvent on its structural dynamics. Such studies would be invaluable for understanding its pharmacokinetic properties and for designing more effective derivatives.

Molecular Docking Simulations to Predict Ligand-Target Interactions for Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode and affinity of a ligand to a target protein. A significant body of research exists on the molecular docking of derivatives of 2-aminobenzothiazole (B30445), particularly those with a nitro group at the 6-position, against various biological targets.

These studies have been instrumental in identifying potential therapeutic applications for this class of compounds, ranging from neurodegenerative diseases to cancer and bacterial infections. The core 2-aminobenzothiazole scaffold serves as a versatile template for designing potent and selective inhibitors. nih.govnih.gov

Derivatives as Acetylcholinesterase (AChE) Inhibitors

Derivatives of 2-amino-6-nitrobenzothiazole (B160904), particularly hydrazone derivatives, have been evaluated as potential inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. researchgate.net Molecular docking studies have revealed that these compounds can interact with key amino acid residues in the active site of AChE through hydrogen bonding and hydrophobic interactions. researchgate.net For example, the highly active compound N′-(5-chloro-2-oxoindolin-3-ylidene)-2-(6-nitrobenzothiazol-2-ylamino)acetohydrazide has shown strong inhibitory activity against AChE. researchgate.net

Derivatives as Monoamine Oxidase (MAO) Inhibitors

The same family of 2-amino-6-nitrobenzothiazole-derived hydrazones has also been investigated as inhibitors of monoamine oxidase A and B (MAO-A and MAO-B), which are targets for the treatment of depression and neurodegenerative disorders. nih.govresearchgate.net Docking studies have shown that the benzothiazole core can bind within the substrate cavity of the MAO-B enzyme. researchgate.net The interactions are further stabilized by hydrogen bonds between the linker nitrogen atoms and amino acid residues in the active site. researchgate.net One of the most potent inhibitors identified is N'-(5-Chloro-2-oxoindolin-3-ylidene)-2-(6-nitrobenzothiazol-2-ylamino)acetohydrazide, which displays high selectivity for MAO-B. nih.gov

Derivatives as Anticancer Agents

Researchers have explored the potential of 2-aminobenzothiazole derivatives as anticancer agents by targeting various protein kinases. nih.gov For instance, docking studies have been performed on novel 2-aminobenzothiazole compounds against the adenosine (B11128) triphosphate (ATP) binding domain of the PI3Kγ enzyme. nih.gov Other studies have investigated the binding of benzo[d]thiazol-2-amine derivatives to the Human Epidermal growth factor receptor (HER) enzyme and DNA, with some compounds showing high binding affinities. nih.gov

Derivatives as Antibacterial Agents

The antibacterial potential of 2-aminobenzothiazole derivatives has also been assessed through molecular docking. Studies have targeted bacterial enzymes such as DNA gyrase and dihydropteroate (B1496061) synthase (DHPS). nih.govresearchgate.net For example, N-(6-nitro-1,3-benzothiazol-2-yl)-2-(pyridine-3-yl amino) acetamide (B32628) has shown good antimicrobial potential, and docking studies have helped to elucidate its probable interactions with DNA gyrase. researchgate.net

The following tables summarize the findings from various molecular docking studies on derivatives of 2-aminobenzothiazole.

Table 1: Molecular Docking of 2-Amino-6-nitrobenzothiazole Derivatives against Neurological Targets

| Derivative | Target Enzyme | Key Interactions/Findings | Reference |

|---|---|---|---|

| N′-(5-chloro-2-oxoindolin-3-ylidene)-2-(6-nitrobenzothiazol-2-ylamino)acetohydrazide | Acetylcholinesterase (AChE) | Strong inhibitory activity; interactions via hydrogen bonding and hydrophobic contacts. | researchgate.net |

| N'-(5-Chloro-2-oxoindolin-3-ylidene)-2-(6-nitrobenzothiazol-2-ylamino)acetohydrazide | Monoamine Oxidase B (MAO-B) | High inhibitory activity and selectivity; benzothiazole core binds in the substrate cavity. | nih.govresearchgate.net |

| N'-(1-(4-bromophenyl)ethylidene)-2-(6-nitrobenzothiazol-2-ylamino)acetohydrazide | Monoamine Oxidase A (MAO-A) | Identified as the most active MAO-A inhibitor in its series. | nih.gov |

Table 2: Molecular Docking of 2-Aminobenzothiazole Derivatives against Cancer and Bacterial Targets

| Derivative Class | Target | Key Interactions/Findings | Reference |

|---|---|---|---|

| Novel 2-aminobenzothiazole compounds with piperazine (B1678402) moieties | PI3Kγ enzyme | Docked in the ATP binding domain to assess potential anticancer activity. | nih.gov |

| Benzo[d]thiazol-2-amine derivatives | Human Epidermal growth factor receptor (HER) and DNA | Some derivatives exhibited high binding affinities, suggesting potential as cancer therapy candidates. | nih.gov |

| N-(6-nitro-1,3-benzothiazol-2-yl)-2-(pyridine-3-yl amino) acetamide | DNA gyrase | Showed good antimicrobial potential with probable interactions within the enzyme's active site. | researchgate.net |

| Benzothiazole derivatives with N-arylsulfonylpyridone moieties | Dihydropteroate synthase (DHPS) | Evaluated for their ability to inhibit this key bacterial enzyme. | nih.gov |

Reactivity and Mechanistic Investigations of 2 Amino 4 Chloro 6 Nitrobenzothiazole

Influence of the 4-Chloro and 6-Nitro Substituents on the Electronic Properties and Aromatic Reactivity of the Benzothiazole (B30560) Ring

The benzothiazole ring is an aromatic heterocyclic system. The presence of substituents on the benzene (B151609) portion of the ring significantly modifies its electronic properties and, consequently, its reactivity. In 2-amino-4-chloro-6-nitrobenzothiazole, both the chlorine atom at the 4-position and the nitro group at the 6-position are strongly electron-withdrawing groups.

These substituents exert their influence through two primary mechanisms: the inductive effect (-I) and the resonance effect (-M or -R).

Inductive Effect (-I): Both chlorine and the nitro group are highly electronegative, pulling electron density away from the aromatic ring through the sigma (σ) bonds. This effect deactivates the ring by reducing its electron density. libretexts.org

Resonance Effect (-M): The nitro group possesses a powerful electron-withdrawing resonance effect, delocalizing the ring's pi (π) electrons onto its oxygen atoms. The chlorine atom has a lone pair that can be donated (+M effect), but its strong inductive effect generally outweighs this resonance donation.

The cumulative effect of these substituents is a significant decrease in the electron density of the benzothiazole ring system. lumenlearning.com This pronounced electron deficiency has two major consequences for its aromatic reactivity:

Deactivation towards Electrophilic Aromatic Substitution (SEAr): Aromatic rings typically react as nucleophiles with electrophiles. By withdrawing electron density, the 4-chloro and 6-nitro groups make the ring a much poorer nucleophile, thus deactivating it towards common SEAr reactions like nitration, halogenation, or Friedel-Crafts alkylation. libretexts.orglumenlearning.com Direct iodination of electron-deficient benzothiazoles, for instance, requires strong oxidative and acidic conditions. acs.org

Activation towards Nucleophilic Aromatic Substitution (SNAr): Conversely, the electron-poor nature of the ring makes it susceptible to attack by nucleophiles. The presence of strong electron-withdrawing groups, particularly when positioned ortho or para to a suitable leaving group, is a prerequisite for the SNAr mechanism. libretexts.org This aspect is discussed in detail in section 6.3.

Computational studies on substituted benzothiazoles confirm these electronic effects. The introduction of electron-withdrawing groups like -NO₂ leads to a lowering of the energies of the Frontier Molecular Orbitals (HOMO and LUMO), which is advantageous for charge transport properties. nih.gov The molecular electrostatic potential (MEP) map of such compounds would show a significant region of positive potential (electrophilic character) on the aromatic ring, indicating its susceptibility to nucleophilic attack. nih.gov

The quantitative effect of these substituents can be estimated using Hammett constants (σ), which measure the electronic influence of a substituent on a reaction center. researchgate.netwikipedia.org

| Substituent | Hammett Constant (σp) | Electronic Effect |

| Nitro (-NO₂) | +0.78 | Strongly Electron-Withdrawing |

| Chloro (-Cl) | +0.23 | Electron-Withdrawing |

Data sourced from representative values. oup.comviu.ca

The positive σp values for both nitro and chloro groups confirm their electron-withdrawing nature, which collectively reduces the reactivity of the ring towards electrophiles while enhancing it towards nucleophiles.

Reactivity Profile of the 2-Amino Group in Condensation, Substitution, and Addition Reactions

The 2-amino group is a versatile functional handle that imparts a rich reactivity profile to the molecule. It primarily acts as a nucleophile, owing to the lone pair of electrons on the nitrogen atom. nih.gov This nucleophilicity allows it to participate in a variety of reactions, including condensation, substitution, and addition.

Condensation Reactions: The primary amino group readily condenses with aldehydes and ketones to form Schiff bases (imines). This reaction is typically catalyzed by a small amount of acid. These Schiff bases are important intermediates for the synthesis of more complex heterocyclic systems. uokerbala.edu.iq For example, 2-amino-6-nitrobenzothiazole (B160904) can be reacted with various aromatic aldehydes in refluxing ethanol (B145695) with a few drops of glacial acetic acid to yield the corresponding N-benzylidene-6-nitrobenzo[d]thiazol-2-amine derivatives.

Substitution Reactions (Acylation): The 2-amino group can be easily acylated by reacting with acyl chlorides or acid anhydrides to form amides. This reaction is often used to protect the amino group during subsequent transformations on the benzothiazole ring, such as the reduction of the nitro group. nih.govnih.gov For instance, treatment of 2-aminobenzothiazole (B30445) with chloroacetyl chloride in the presence of a base like triethylamine (B128534) yields (1'-chloroacetyl)-2-aminobenzothiazole. niscpr.res.in

Formation of Fused Heterocycles: The 2-aminobenzothiazole moiety is a key building block for constructing fused heterocyclic systems. The amino group and the adjacent endocyclic nitrogen atom are perfectly positioned to react with bis-electrophilic reagents, leading to the formation of new rings. nih.gov These reactions often involve an initial nucleophilic attack by the exocyclic amino group, followed by an intramolecular cyclization. This strategy is widely used in medicinal chemistry to generate diverse molecular scaffolds.

Potential for Nucleophilic Aromatic Substitution (SNAr) Reactions at the Chloro and Nitro Positions

The electronic structure of this compound is ideally suited for Nucleophilic Aromatic Substitution (SNAr). This reaction pathway is a cornerstone for modifying electron-deficient aromatic rings. libretexts.org

The SNAr mechanism typically proceeds in two steps:

Addition: A nucleophile attacks the electron-deficient carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Elimination: The leaving group departs, restoring the aromaticity of the ring and yielding the substituted product. nih.gov

For an SNAr reaction to be efficient, two conditions must be met:

The aromatic ring must be activated by strong electron-withdrawing groups.

There must be a good leaving group (typically a halide).

In this compound, the 4-chloro group serves as the leaving group. The 6-nitro group is positioned para to the chloro substituent. This para-relationship is crucial, as it allows for the direct delocalization and stabilization of the negative charge of the Meisenheimer complex onto the nitro group through resonance. libretexts.org

The reaction is highly regioselective, with nucleophilic attack occurring almost exclusively at the C-4 position due to this powerful stabilization by the para-nitro group. mdpi.com The nitro group itself is generally a very poor leaving group and is not typically displaced under SNAr conditions.

A wide range of nucleophiles can be employed to displace the 4-chloro group, leading to a diverse set of derivatives.

| Nucleophile | Potential Product at C-4 |

| Alkoxides (RO⁻) | 4-Alkoxy derivatives (Ethers) |

| Amines (RNH₂, R₂NH) | 4-Amino derivatives |

| Thiolates (RS⁻) | 4-Thioether derivatives |

| Azide (N₃⁻) | 4-Azido derivatives |

This reactivity provides a powerful synthetic route to functionalize the benzothiazole core, enabling the synthesis of libraries of compounds for various applications. For example, the reaction of similar 6-alkoxy-4-chloro-5-nitropyrimidines with primary amines has been shown to proceed via sequential SNAr reactions, first displacing the more labile chlorine atom. chemrxiv.org

Redox Chemistry of the Nitro Group and its Synthetic Utility

The nitro group is a versatile functional group primarily due to its ability to undergo reduction to an amino group. This transformation is one of the most important reactions in aromatic chemistry as it provides a route to aromatic amines, which are themselves valuable synthetic intermediates.

The reduction of the 6-nitro group in this compound to a 6-amino group opens up a new avenue for derivatization. This creates a diamino-substituted benzothiazole, which can be selectively functionalized.

Common methods for the reduction of aromatic nitro groups include:

Catalytic Hydrogenation: Using H₂ gas with a metal catalyst such as Palladium (Pd), Platinum (Pt), or Nickel (Ni).

Metal-Acid Systems: Using metals like Tin (Sn), Iron (Fe), or Zinc (Zn) in the presence of an acid (e.g., HCl). Tin(II) chloride (SnCl₂) is a particularly common and effective reagent for this purpose. nih.gov

Transfer Hydrogenation: Using a hydrogen source like hydrazine (B178648) or formic acid in the presence of a catalyst. organic-chemistry.org

A typical synthetic sequence involves first protecting the existing 2-amino group via acylation, then reducing the 6-nitro group, and finally functionalizing the newly formed 6-amino group. nih.govnih.gov For example, 2-amino-6-nitrobenzothiazole can be acylated with acetic anhydride, followed by reduction of the nitro group with SnCl₂, to yield 2-acetamido-6-aminobenzothiazole. This new amino group can then undergo further reactions, such as acylation or sulfonylation, to produce a variety of trisubstituted benzothiazole derivatives. nih.gov

Exploration of Novel Catalytic Transformations and Metal-Mediated Reactions

Modern organic synthesis heavily relies on catalytic methods, particularly transition-metal-catalyzed cross-coupling reactions, to form carbon-carbon and carbon-heteroatom bonds. nih.gov The 4-chloro position of this compound serves as an excellent handle for such transformations. The C-Cl bond can be activated by various transition metal catalysts, most notably those based on palladium, nickel, or copper.

Potential catalytic transformations include:

Suzuki-Miyaura Coupling: Reaction with a boronic acid or ester (R-B(OR)₂) in the presence of a palladium catalyst and a base to form a C-C bond, introducing a new aryl or alkyl group at the 4-position.

Buchwald-Hartwig Amination: Reaction with an amine (R-NH₂) in the presence of a palladium catalyst and a base to form a C-N bond, creating a 4-amino derivative.

Sonogashira Coupling: Reaction with a terminal alkyne (R-C≡CH) using a palladium/copper co-catalyst system to form a C-C triple bond at the 4-position.

Kumada Coupling: Reaction with a Grignard reagent (R-MgX) catalyzed by iron or palladium to form a C-C bond. mdpi.com

C-S Cross-Coupling: Reaction with thiols (R-SH) to form thioethers, often catalyzed by palladium or copper. researchgate.net

These reactions offer a modular approach to synthesizing a vast array of analogs from a common intermediate. The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields and functional group tolerance, especially given the presence of the potentially reactive amino and nitro groups elsewhere in the molecule.

Stereoselective Synthesis and Reactions of Chiral Derivatives (If applicable)

The compound this compound is achiral as it does not possess any stereocenters. The potential for introducing chirality would arise from its reactions with chiral reagents or through the use of chiral catalysts.

For instance, the 2-amino group could be reacted with a chiral carboxylic acid to form a diastereomeric mixture of amides, which could potentially be separated. Alternatively, a prochiral substrate could be created from the parent molecule, which could then undergo a stereoselective reaction.

Explorations of Biological Activity for 2 Amino 4 Chloro 6 Nitrobenzothiazole Derivatives in Vitro Academic Research Focus

Antimicrobial Research

Antibacterial Activity Against Gram-Positive and Gram-Negative Strains

Derivatives of the 2-aminobenzothiazole (B30445) scaffold have been investigated for their efficacy against a spectrum of both Gram-positive and Gram-negative bacteria. Research has demonstrated that modifications to the benzothiazole (B30560) core can lead to compounds with notable antibacterial properties.

Pseudomonas aeruginosa : This Gram-negative bacterium is a common cause of opportunistic infections. Secondary metabolites produced by P. aeruginosa include various bacteriostatic compounds like ferrophilins and phenazines. nih.gov

Staphylococcus aureus : A Gram-positive bacterium, S. aureus is a major cause of skin, respiratory, and foodborne illnesses. Certain phytochemicals have shown the potential to control the growth of S. aureus in both its planktonic and biofilm states. mdpi.com

Escherichia coli : As a Gram-negative bacterium, E. coli is a common focus of antibacterial research. Studies on phytochemicals have explored their efficacy against E. coli and their potential to work synergistically with conventional antibiotics. mdpi.com

Bacillus subtilis : This Gram-positive bacterium is often used as a model organism in antibacterial studies. Members of the Bacillus subtilis group are known to produce a plethora of antimicrobial compounds. frontiersin.org In one study, the combination of fractions from the plant Uapaca heudelotti with the antibiotic ciprofloxacin increased the zone of inhibition against B. subtilis from 37 mm to 45 mm. ajbsonline.com

Table 1: Antibacterial Activity of Selected Compounds

| Bacterial Strain | Compound Type/Source | Observation | Reference |

|---|---|---|---|

| Bacillus subtilis | Uapaca heudelotti fraction + Ciprofloxacin | Zone of inhibition increased from 37 mm to 45 mm. ajbsonline.com | ajbsonline.com |

| Escherichia coli | Phytochemicals (e.g., 7-hydroxycoumarin, indole-3-carbinol) | Demonstrated antimicrobial efficacy against planktonic cells. mdpi.com | mdpi.com |

| Staphylococcus aureus | Phytochemicals (e.g., 7-hydroxycoumarin, indole-3-carbinol) | Showed potential to control growth and act synergistically with antibiotics. mdpi.com | mdpi.com |

Antifungal Activity Against Fungal Pathogens

The potential of benzothiazole derivatives as antifungal agents has been explored, particularly against opportunistic fungal pathogens like Candida albicans.

Candida albicans : This yeast is a common cause of fungal infections in humans. Studies have shown that certain 2-aminobenzoic acid derivatives can inhibit the growth and biofilm formation of C. albicans. nih.gov For instance, 6-amino-2-n-pentylthiobenzothiazole exhibited good activity against the yeast form of C. albicans, with IC50 values in the order of 10 M. nih.gov This compound was also found to inhibit germ-tube formation and mycelial growth in C. albicans strains. nih.gov A series of 6-fluoro-4(5 or 7)-chloro-2-(difluorobenzoyl)aminobenzothiazoles were also prepared and showed in vitro antifungal activity against several strains of Candida albicans. researchgate.net

**Table 2: In Vitro Antifungal Activity Against *Candida albicans***

| Compound | Activity Metric | Result | Reference |

|---|---|---|---|

| 6-amino-2-n-pentylthiobenzothiazole | IC50 | ~10(^{-5}) M nih.gov | nih.gov |

| Benzylester of (6-amino-2-benzothiazolylthio)acetic acid | IC50 | ~10(^{-5}) M nih.gov | nih.gov |

| 6-fluoro-4(5 or 7)-chloro-2-(difluorobenzoyl)aminobenzothiazoles | Antifungal Activity | Some derivatives displayed higher activity than reference compounds. researchgate.net | researchgate.net |

Antiparasitic Research

Antiprotozoal Activity

Derivatives of 6-nitro- and 6-amino-benzothiazoles have been evaluated for their in vitro activity against protozoan parasites, with the chemical structure of the substitution at the 2-position greatly influencing the antiprotozoal properties. nih.govnih.gov

Trichomonas vaginalis : Research has shown that a derivative, 2-[(2-chloro-benzothiazol-6-yl) amino] benzoic acid (C1), demonstrated noteworthy antiproliferative activity against T. vaginalis. nih.govnih.gov

Leishmania infantum : Another derivative, 2-({2-[(2-hydroxyethyl) amino]-benzothiazol-6-yl} amino) benzoic acid (C11), exhibited promising activity against the intracellular amastigote form of L. infantum. nih.govnih.gov Further investigation revealed that compound C11, while not highly toxic to the parasite's promastigote and extracellular amastigote forms, may enhance host-protective mechanisms by preventing the parasite's internalization by macrophages and stimulating nitric oxide (NO) production. nih.gov

Antitubercular Activity

The 2-aminobenzothiazole scaffold has been identified as having potential bactericidal activity against Mycobacterium tuberculosis. A whole-cell screen against a recombinant strain of M. tuberculosis identified this scaffold, leading to further exploration of its structure-activity relationship. nih.govnih.govbiorxiv.org

In a study exploring 34 analogs, molecules were identified with improved potency and reduced cytotoxicity compared to the initial hit. nih.govnih.gov One key finding involved the synthesis of an analog with a chloro-substituent at the 4-position of the benzothiazole ring. This modification, while not showing activity against the wild-type strain, retained activity against the hypomorphic LepB-UE strain (MIC of 14 µM) and importantly, it eliminated cytotoxicity (HepG2 IC50 >100 µM). biorxiv.org The seed molecule from the screen demonstrated good bactericidal activity against both replicating and non-replicating bacteria and showed potency against intracellular M. tuberculosis in murine macrophages. nih.govnih.govbiorxiv.org

Table 3: Antitubercular Activity of 2-Aminobenzothiazole Analogs

| Compound/Analog | Target Strain | Activity Metric (MIC) | Cytotoxicity (HepG2 IC50) | Reference |

|---|---|---|---|---|

| Analog 8 | Wild-type M. tuberculosis | 27 µM | N/A | nih.gov |

| Analog 31 (4-chloro substituted) | LepB-UE M. tuberculosis | 14 µM | >100 µM biorxiv.org | biorxiv.org |

| Seed Molecule (1) | Intracellular M. tuberculosis | < 10 µM | N/A | biorxiv.org |

| Analog 23 | Intracellular M. tuberculosis | < 10 µM | N/A | biorxiv.org |

Enzyme Inhibition Studies (Predominantly on 2-Amino-6-nitrobenzothiazole (B160904) Derivatives, Relevant to the Scaffold)

The 2-amino-6-nitrobenzothiazole scaffold has been a foundation for designing potent enzyme inhibitors. Research has focused on its application in developing inhibitors for enzymes relevant to neurodegenerative diseases and cancer.

Monoamine Oxidase (MAO) Inhibition : A series of hydrazones derived from 2-amino-6-nitrobenzothiazole were designed and synthesized as inhibitors of monoamine oxidase A and B (MAO-A and MAO-B). nih.gov These enzymes are significant targets in the treatment of neurodegenerative disorders. The compounds exhibited inhibitory activities in nanomolar to micromolar ranges. nih.govresearchgate.net

One compound, N'-(1-(4-bromophenyl)ethylidene)-2-(6-nitrobenzothiazol-2-ylamino)acetohydrazide, was identified as the most active MAO-A inhibitor with an IC50 of 0.42 µM. nih.gov

Another derivative, N'-(5-Chloro-2-oxoindolin-3-ylidene)-2-(6-nitrobenzothiazol-2-ylamino)acetohydrazide, showed the highest MAO-B inhibitory activity (IC50 = 1.8 nM) and excellent selectivity. nih.govresearchgate.net Kinetic studies revealed a competitive and reversible mode of inhibition for these compounds. nih.govresearchgate.net

VEGFR-2 Inhibition : Benzothiazole-based derivatives have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy. tandfonline.com A hybrid compound featuring the 6-nitrobenzothiazole scaffold (compound 4a) emerged as a potent inhibitor of VEGFR-2 with an IC50 value of 91 nM. tandfonline.com This was more potent than a corresponding derivative that lacked the nitro group. tandfonline.com

Table 4: Enzyme Inhibition Activity of 2-Amino-6-nitrobenzothiazole Derivatives

| Enzyme Target | Derivative | Activity Metric (IC50) | Reference |

|---|---|---|---|

| MAO-A | N'-(1-(4-bromophenyl)ethylidene)-2-(6-nitrobenzothiazol-2-ylamino)acetohydrazide | 0.42 µM nih.gov | nih.gov |

| MAO-B | N'-(5-Chloro-2-oxoindolin-3-ylidene)-2-(6-nitrobenzothiazol-2-ylamino)acetohydrazide | 1.8 nM nih.gov | nih.gov |

| VEGFR-2 | Compound 4a (6-nitrobenzothiazole hybrid) | 91 nM tandfonline.com | tandfonline.com |

Monoamine Oxidase (MAO-A and MAO-B) Inhibition

Derivatives of 2-amino-4-chloro-6-nitrobenzothiazole have been the subject of academic research as potential inhibitors of monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), enzymes crucial in the metabolism of neurotransmitters.

A series of 2-amino-6-nitrobenzothiazole-derived extended hydrazones demonstrated inhibitory activities against both MAO-A and MAO-B, with potency ranging from the nanomolar to the micromolar level. nih.govnih.gov Certain derivatives exhibited notable potency and selectivity for the MAO-B isoform. For instance, N'-(5-Chloro-2-oxoindolin-3-ylidene)-2-(6-nitrobenzothiazol-2-ylamino)acetohydrazide was identified as a highly potent MAO-B inhibitor with an IC50 value of 1.8 ± 0.3 nM and a selectivity index of 766.67. nih.govnih.gov Conversely, N'-(1-(4-bromophenyl)ethylidene)-2-(6-nitrobenzothiazol-2-ylamino)acetohydrazide was found to be the most active inhibitor of MAO-A, with an IC50 value of 0.42 ± 0.003 μM. nih.govnih.gov

In a separate study, 2-amino-5-nitrothiazole derived semicarbazones were investigated, with most compounds showing a preference for inhibiting MAO-B. nih.gov The compound 1-(1-(4-Bromophenyl)ethylidene)-4-(5-nitrothiazol-2-yl)semicarbazide emerged as a significant MAO-B inhibitor with an IC50 of 0.212 µM and a high selectivity index of 331.04. nih.gov

Table 1: MAO-A and MAO-B Inhibitory Activity of Selected 2-Amino-6-nitrobenzothiazole Derivatives

| Compound | Target | IC50 | Selectivity Index (SI) |

|---|---|---|---|

| N'-(5-Chloro-2-oxoindolin-3-ylidene)-2-(6-nitrobenzothiazol-2-ylamino)acetohydrazide | MAO-B | 1.8 ± 0.3 nM | 766.67 |

| N'-(1-(4-bromophenyl)ethylidene)-2-(6-nitrobenzothiazol-2-ylamino)acetohydrazide | MAO-A | 0.42 ± 0.003 μM | - |

| 1-(1-(4-Bromophenyl)ethylidene)-4-(5-nitrothiazol-2-yl)semicarbazide | MAO-B | 0.212 µM | 331.04 |

Structure-activity relationship (SAR) studies have provided insights into the structural features of 2-amino-6-nitrobenzothiazole derivatives that influence their MAO inhibitory activity. The presence of a methylene spacer in the molecular structure has been identified as a significant contributor to the potency of MAO-B inhibition. nih.govnih.gov

For the 2-amino-5-nitrothiazole derived semicarbazones, research indicated that a smaller heteroaryl ring at the amino terminal of the semicarbazone template is favorable for preferential inhibition and selectivity towards MAO-B. nih.gov This suggests that the size and electronic properties of the aromatic system play a crucial role in the interaction with the enzyme's active site. Molecular modeling studies have further supported these findings, showing a good correlation between experimental and theoretical inhibitory data and highlighting the importance of π-π stacking and hydrogen bond interactions for the effective stabilization of the ligand-protein complex. nih.gov

Kinetic studies have been conducted to elucidate the mechanism of MAO inhibition by these benzothiazole derivatives. For the 2-amino-6-nitrobenzothiazole-derived hydrazones, kinetic analysis revealed that the inhibition of both MAO-A and MAO-B is of a competitive and reversible nature. nih.govnih.gov This indicates that the inhibitors bind to the active site of the enzyme, competing with the natural substrate.

Similarly, kinetic studies on the 2-amino-5-nitrothiazole derived semicarbazone, specifically compound 4, also demonstrated competitive and reversible inhibition of MAO-B. nih.gov A mixed-type inhibition was observed for other derivatives in this series against acetylcholinesterase and butyrylcholinesterase. nih.gov

Acetylcholinesterase (AChE) Inhibition

In addition to their effects on monoamine oxidases, derivatives of 2-amino-6-nitrobenzothiazole have been evaluated as inhibitors of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine. A library of 2-amino-6-nitrobenzothiazole-derived hydrazones was found to inhibit AChE with IC50 values in the nanomolar to micromolar range. nih.gov

One particular derivative, N′-(5-chloro-2-oxoindolin-3-ylidene)-2-(6-nitrobenzothiazol-2-ylamino)acetohydrazide, demonstrated potent inhibitory activity against AChE with an IC50 value of 0.0035 ± 0.005 µM. nih.gov This level of activity was found to be approximately 0.6-fold more active than the standard drug donepezil and about 6.43-fold stronger than tacrine. nih.gov

Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of a Selected 2-Amino-6-nitrobenzothiazole Derivative

| Compound | IC50 (µM) |

|---|---|

| N′-(5-chloro-2-oxoindolin-3-ylidene)-2-(6-nitrobenzothiazol-2-ylamino)acetohydrazide | 0.0035 ± 0.005 |

Kinetic studies on the highly active AChE inhibitor, N′-(5-chloro-2-oxoindolin-3-ylidene)-2-(6-nitrobenzothiazol-2-ylamino)acetohydrazide, revealed a mixed-type and reversible mode of enzyme inhibition. nih.gov This suggests that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, though not necessarily at the active site.

Structure-activity relationship analyses have indicated that the hydrazone template is an important structural feature for anticholinesterase activity. nih.gov Molecular docking studies have further elucidated the binding modes of these compounds within the AChE active site. These studies suggest that the inhibitors are well-accommodated through a combination of stable hydrogen bonding and hydrophobic interactions. nih.gov

Inhibition of Other Biochemical Targets (e.g., Mycobacterium tuberculosis ATP Phosphoribosyl Transferase)

Research has extended to exploring the inhibitory potential of nitrobenzothiazole derivatives against other biochemical targets, such as those in pathogenic microorganisms. One such target is ATP phosphoribosyl transferase (ATPPRTase) from Mycobacterium tuberculosis, the causative agent of tuberculosis. researchgate.netnih.govresearchgate.net This enzyme, also known as HisG, catalyzes the first step in the biosynthesis of histidine and is considered a potential drug target. nih.govresearchgate.netnih.govresearchgate.net

Through virtual screening of large compound libraries, several hits containing a nitrobenzothiazole fragment were identified as having inhibitory activity against M. tuberculosis HisG in the micromolar range. researchgate.netnih.govresearchgate.net Crystallographic evidence has confirmed that the nitrobenzothiazole fragment docks into the monophosphate-binding loop of the enzyme. researchgate.netnih.govresearchgate.net In vitro assays confirmed that some of these compounds exhibited greater than 50% inhibition at a concentration of 10 μM, with estimated IC50 values of 4 μM and 6 μM for two of the lead compounds. nih.gov

Antioxidant Property Assessment Through In Vitro Assays

The antioxidant potential of benzothiazole derivatives has been investigated through various in vitro assays. These assays are crucial in determining the capacity of these compounds to neutralize harmful free radicals.

In one study, the antioxidant profiles of a series of benzimidazole (B57391)/benzothiazole-2-carboxamides were evaluated using the 1,1-diphenyl-2-picrylhydrazyl (DPPH) free radical scavenging and ferric reducing antioxidant power (FRAP) assays. nih.govresearchgate.net A trihydroxy substituted benzothiazole-2-carboxamide was identified as a particularly potent antioxidant, significantly more so than the reference compound butylated hydroxytoluene (BHT) in both assays. nih.govresearchgate.net

The DPPH assay measures the ability of a compound to scavenge the stable DPPH radical, while the FRAP assay evaluates the capacity of a sample to reduce ferric ions to ferrous ions. nih.govnih.gov These assays provide a general indication of the antioxidant activity of the tested compounds.

Investigation of Cytotoxic Effects Against Cancer Cell Lines

The benzothiazole scaffold, particularly derivatives of 2-aminobenzothiazole, has been a significant focus of oncological research due to its presence in various compounds exhibiting potent cytotoxic activity against a range of human cancer cell lines. In vitro academic studies have explored the synthesis of numerous novel derivatives and evaluated their ability to inhibit cancer cell proliferation, often measuring efficacy through the half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug that is required for 50% inhibition in vitro.

One area of research involves the synthesis of 2,6-disubstituted-benzothiazole derivatives starting from 2-amino-6-nitrobenzothiazole. A sulphonamide-based acetamide (B32628) benzothiazole, designated as compound 40 , demonstrated modest anti-cancer activity against three distinct cancer cell lines. The IC50 values were recorded as 34.5 µM for MCF-7 (human breast adenocarcinoma), 44.15 µM for HeLa (human cervical cancer), and 36.1 µM for MG63 (human osteosarcoma) cell lines tandfonline.comnih.gov.

Further studies have synthesized and tested other series of benzothiazole derivatives, revealing a broad spectrum of cytotoxic potential. For instance, a new series of benzothiazole derivatives tested against the human breast cancer MCF-7 cell line showed that several compounds had good cytotoxic effects. Notably, compounds 4, 5c, 5d, and 6b were found to be more potent than the conventional chemotherapy drug cisplatin, with IC50 values of 8.64, 7.39, 7.56, and 5.15 μM, respectively, compared to cisplatin's IC50 of 13.33 μM nih.gov. The cytotoxic activity of these four derivatives was associated with the regulation of free radical production, leading to tumor cell death nih.gov.

In another study, twenty-one novel benzothiazole derivatives were synthesized and screened for their in vitro cytotoxicity against MDA-MB-231 breast cancer cells. Among these, compound 7i showed the most significant inhibitory effect, with an IC50 value of 16.5 μM mdpi.com. The anti-cancer activity of this compound against MDA-MB-231 cells was found to be dependent on the Retinoid X Receptor-α (RXRα) mdpi.com.

The versatility of the benzothiazole scaffold is evident in the diverse range of derivatives and their varied effectiveness against different cancer types. Hybrids of 2-aminobenzothiazole linked to other heterocyclic moieties have also been developed and assessed.

Table 1: Cytotoxic Activity of Benzothiazole Derivatives Against Various Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | IC50 Value (µM) | Reference Drug | Reference Drug IC50 (µM) |

|---|---|---|---|---|

| Compound 40 (Sulphonamide based acetamide benzothiazole) | MCF-7 (Breast) | 34.5 tandfonline.comnih.gov | - | - |

| HeLa (Cervical) | 44.15 tandfonline.comnih.gov | - | - | |

| MG63 (Osteosarcoma) | 36.1 tandfonline.comnih.gov | - | - | |

| Compound 4 | MCF-7 (Breast) | 8.64 nih.gov | Cisplatin | 13.33 nih.gov |

| Compound 5c | MCF-7 (Breast) | 7.39 nih.gov | Cisplatin | 13.33 nih.gov |

| Compound 5d | MCF-7 (Breast) | 7.56 nih.gov | Cisplatin | 13.33 nih.gov |

| Compound 6b | MCF-7 (Breast) | 5.15 nih.gov | Cisplatin | 13.33 nih.gov |

| Compound 7i | MDA-MB-231 (Breast) | 16.5 mdpi.com | - | - |

| Compound 11 (Hydrazine based) | HeLa (Cervical) | 2.41 tandfonline.comnih.gov | Doxorubicin | 2.05 tandfonline.comnih.gov |

| COS-7 (Kidney Fibroblast) | 4.31 tandfonline.comnih.gov | Doxorubicin | 3.04 tandfonline.comnih.gov | |

| Compound 15 (Imidazole based) | (Not Specified) | 10 tandfonline.com | Doxorubicin | - |

| Compound 25 | MKN-45 (Gastric) | 0.06 nih.gov | - | - |

| H460 (Lung) | 0.01 nih.gov | - | - | |

| HT-29 (Colon) | 0.18 nih.gov | - | - | |

| Compound 31 (Pyridine containing pyrimidine) | ME-180 (Cervical) | 4.01 tandfonline.com | - | - |

| Compound 4a (2-aminobenzothiazole hybrid) | HCT-116 (Colon) | 5.61 tandfonline.com | Sorafenib | 5.23 tandfonline.com |

| HEPG-2 (Liver) | 7.92 tandfonline.com | Sorafenib | 4.50 tandfonline.com | |

| MCF-7 (Breast) | 3.84 tandfonline.com | Sorafenib | 4.17 tandfonline.com | |

| Compound 53 (Oxothiazolidine based) | HeLa (Cervical) | 9.76 nih.gov | Cisplatin | - |